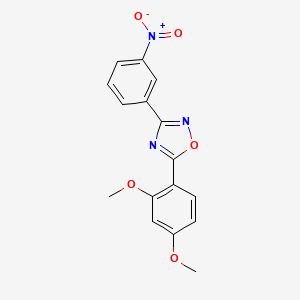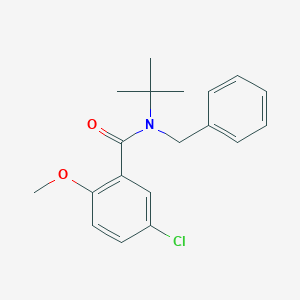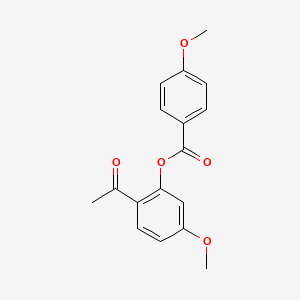![molecular formula C21H21ClN4O2 B5818710 4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone is a chemical compound with potential applications in scientific research. This compound is also known as CP-122,288 and belongs to the class of pyridazinone derivatives.
Wirkmechanismus
The mechanism of action of CP-122,288 involves its binding to the dopamine D3 receptor, which leads to the modulation of dopamine release in the brain. This modulation is thought to be responsible for the therapeutic effects of CP-122,288 in neurological disorders.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the prefrontal cortex, which is involved in executive functions such as decision making and working memory. CP-122,288 has also been shown to decrease the release of dopamine in the nucleus accumbens, which is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
CP-122,288 has several advantages for use in lab experiments. It has a high affinity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in neurological disorders. CP-122,288 is also relatively stable and easy to synthesize, making it a convenient compound for use in research.
One limitation of CP-122,288 is that it has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, the high affinity of CP-122,288 for the dopamine D3 receptor may make it difficult to distinguish between the effects of this compound and other compounds that also bind to this receptor.
Zukünftige Richtungen
There are several future directions for research on CP-122,288. One area of interest is the development of more selective compounds that target the dopamine D3 receptor. Another potential direction is the investigation of the effects of CP-122,288 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, the therapeutic potential of CP-122,288 in neurological disorders such as Parkinson's disease and schizophrenia warrants further investigation.
Synthesemethoden
The synthesis of CP-122,288 involves the reaction of 4-chloro-5-nitro-2-phenylpyridazine with 2-methoxyaniline in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with piperazine to yield the final product.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a high affinity for the dopamine D3 receptor, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. CP-122,288 has also been shown to modulate the release of dopamine in the brain, making it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-28-19-10-6-5-9-17(19)24-11-13-25(14-12-24)18-15-23-26(21(27)20(18)22)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQDZTMXOOCXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)


![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)


![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)

![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)

![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)